[3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol
Overview
Description
[3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol: is an organic compound featuring a triazole ring attached to a phenyl group, which is further connected to a methanol moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring imparts unique chemical properties, making it a versatile building block for synthesizing more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Direct Synthesis: One common method involves the reaction of 3-bromobenzyl alcohol with sodium azide, followed by cyclization to form the triazole ring. This reaction typically occurs under reflux conditions in the presence of a copper catalyst.
Cycloaddition Reactions: Another approach is the Huisgen 1,3-dipolar cycloaddition between azides and alkynes, known as the “click” reaction. This method is highly efficient and can be performed under mild conditions, often using copper(I) as a catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of [3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halides or ethers, using appropriate reagents like thionyl chloride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde or 3-(1H-1,2,4-Triazol-1-yl)benzoic acid.
Reduction: 3-(1H-1,2,4-Triazol-1-yl)phenylamine.
Substitution: 3-(1H-1,2,4-Triazol-1-yl)phenyl chloride or 3-(1H-1,2,4-Triazol-1-yl)phenyl ether.
Scientific Research Applications
Chemistry
In chemistry, [3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol is used as a precursor for synthesizing more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring can mimic the structure of natural substrates, allowing it to bind to active sites of enzymes and inhibit their activity. This property is particularly useful in the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Compounds containing the triazole ring have shown promise as antifungal, antibacterial, and anticancer agents. The hydroxyl group can be modified to enhance the compound’s pharmacokinetic properties.
Industry
In the industrial sector, this compound is used in the production of polymers and materials with unique properties. The triazole ring can improve the thermal stability and mechanical strength of polymers, making them suitable for high-performance applications.
Mechanism of Action
The mechanism by which [3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol exerts its effects involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt essential biochemical pathways, resulting in the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
[3-(1H-1,2,4-Triazol-1-yl)phenyl]amine: Similar structure but with an amine group instead of a hydroxyl group.
[3-(1H-1,2,4-Triazol-1-yl)benzaldehyde: Similar structure but with an aldehyde group.
[3-(1H-1,2,4-Triazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group.
Uniqueness
What sets [3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol apart from these similar compounds is the presence of the hydroxyl group, which can participate in hydrogen bonding and increase the compound’s solubility in water. This property can enhance its bioavailability and make it more suitable for certain applications, such as drug development.
Properties
IUPAC Name |
[3-(1,2,4-triazol-1-yl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-5-8-2-1-3-9(4-8)12-7-10-6-11-12/h1-4,6-7,13H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSZGGXHHOYFHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NC=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00607932 | |
Record name | [3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00607932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868755-55-9 | |
Record name | [3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00607932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.